Cas no 33545-97-0 (N,N'-Di-boc-1,4-butanediamine)
N,N'-Di-boc-1,4-butanediamine Chemical and Physical Properties
Names and Identifiers
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- Di-tert-butyl butane-1,4-diyldicarbamate
- (1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine,hydrochloride
- N,N'-DI-BOC-1,4-BUTANEDIAMINE
- N,N’-Di-Boc-1,4-butanediamine
- N,N'-Di-boc-1,4-butanediamine
-
- MDL: MFCD21364426
- Inchi: 1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
- InChI Key: OWOZLAYXMYQYNC-UHFFFAOYSA-N
- SMILES: O(C(NCCCCNC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 11
N,N'-Di-boc-1,4-butanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851495-1g |
N,N’-Di-Boc-1,4-butanediamine |
33545-97-0 | 95% | 1g |
898.20 | 2021-05-17 | |
| TRC | D422908-50mg |
N,N'-Di-boc-1,4-butanediamine |
33545-97-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D422908-100mg |
N,N'-Di-boc-1,4-butanediamine |
33545-97-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D422908-500mg |
N,N'-Di-boc-1,4-butanediamine |
33545-97-0 | 500mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14880-1g |
N,N'-Di-Boc-1,4-butanediamine |
33545-97-0 | 1g |
¥266.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14880-250mg |
N,N'-Di-Boc-1,4-butanediamine |
33545-97-0 | 250mg |
¥106.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14880-5g |
N,N'-Di-Boc-1,4-butanediamine |
33545-97-0 | 5g |
¥856.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14880-100mg |
N,N'-Di-Boc-1,4-butanediamine |
33545-97-0 | 100mg |
¥76.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN559-200mg |
N,N'-Di-boc-1,4-butanediamine |
33545-97-0 | 95% | 200mg |
104.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN559-250mg |
N,N'-Di-boc-1,4-butanediamine |
33545-97-0 | 95% | 250mg |
218CNY | 2021-05-07 |
N,N'-Di-boc-1,4-butanediamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on N,N'-Di-boc-1,4-butanediamine
N,N'-Di-boc-1,4-butanediamine (CAS No. 33545-97-0): A Comprehensive Overview
N,N'-Di-boc-1,4-butanediamine, also known as N,N'-bis(tert-butoxycarbonyl)-1,4-butanediamine and identified by the CAS number 33545-97-0, is a versatile organic compound with significant applications in the field of organic synthesis. This compound is widely used as a protecting agent for diamines in peptide synthesis and other related chemical processes. The molecule consists of a 1,4-butanediamine backbone with two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms. The Boc groups serve as excellent protecting groups due to their stability under basic conditions and ease of removal under acidic conditions.
The structure of N,N'-Di-boc-1,4-butanediamine is characterized by its symmetrical nature, which makes it highly suitable for various synthetic applications. The compound is synthesized through the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or triethylamine. This reaction efficiently introduces the Boc groups onto the amine functionalities, ensuring high yields and purity of the final product.
Recent advancements in chemical synthesis have further highlighted the importance of N,N'-Di-boc-1,4-butanediamine in the construction of complex molecules. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive compounds and materials science applications. Its ability to act as a bifunctional linker has made it invaluable in the development of cross-linked polymers and advanced materials.
In terms of applications, N,N'-Di-boc-1,4-butanediamine has found extensive use in peptide synthesis. The Boc groups provide excellent protection during solid-phase synthesis, allowing for precise control over the assembly of peptide chains. This has led to its widespread adoption in pharmaceutical research and development. Additionally, the compound is utilized in the preparation of diamine precursors for various industrial applications, including adhesives and coatings.
Recent studies have also explored the potential of N,N'-Di-boc-1,4-butanediamine in green chemistry initiatives. Researchers have developed novel synthetic routes that minimize waste and improve efficiency. For example, catalytic methods using enzymes or transition metal catalysts have been employed to enhance the selectivity and sustainability of its production processes.
The stability and reactivity of N,N'-Di-boc-1,4-butanediamine make it a valuable tool in organic synthesis. Its ability to undergo selective deprotection under mild acidic conditions ensures compatibility with sensitive functional groups. This property has been exploited in the synthesis of biologically active molecules where precise control over functional group transformations is critical.
In conclusion, N,N'-Di-boc-1,4-butanediamine (CAS No. 33545-97-0) stands out as a critical reagent in modern organic chemistry. Its unique structure and functional properties continue to drive innovation across various fields, from pharmaceuticals to materials science. As research progresses, new applications and improved synthetic methods are expected to further enhance its utility in both academic and industrial settings.
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